![molecular formula C12H10F3N3O2 B2629543 5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-40-4](/img/structure/B2629543.png)
5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that has gained significant attention from researchers due to its unique properties. This compound is commonly known as TAK-659 and is used in various scientific studies for its potential therapeutic benefits. TAK-659 belongs to a class of compounds known as pyrazolones and has been found to have promising applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Structural Analysis and Tautomeric Forms
5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, a category to which the compound belongs, have been structurally analyzed. They exist predominantly as the (aryl1amino)methylene tautomer and exhibit intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of a new heterocyclic system involving the compound's derivatives were studied. The synthesis involves reactions with hydroxylamine and further processing with trichloroacetyl isocyanate/potassium carbonate, leading to novel compounds. These compounds were characterized using single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).
Mass Spectral Fragmentation
A study on the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, which closely relates to the compound , revealed the principal initial fragmentation routes and minor routes involving the loss of specific groups or rupture of the pyrazolone ring (Keats et al., 1982).
Reactivity Studies
The reactivity of derivatives of 5-methyl-4-[(propylsulfanyl)methyl]-2,4-dihydro-3H-pyrazol-3-one with peroxyl radicals was examined. This study showed inhibition of radical-chain peroxidation in various mediums, providing insights into the compound's reactive nature and potential applications in inhibiting peroxidation processes (Yakypova et al., 2021).
Solubility and Thermodynamic Studies
The solubility and thermodynamic properties of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in various solvents were studied, providing crucial data for optimizing purification processes. This study offers valuable insights into the solubility behavior and thermodynamic interactions of similar compounds (Xie et al., 2016).
Propiedades
IUPAC Name |
5-methyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-10(11(19)18-17-7)6-16-8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPAPNLZUXZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


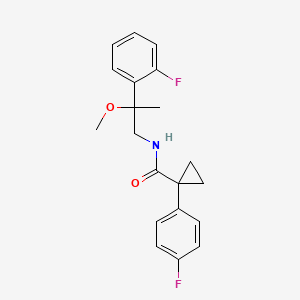
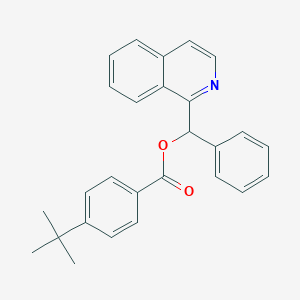
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2629466.png)

![4-[2-(2-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2629468.png)
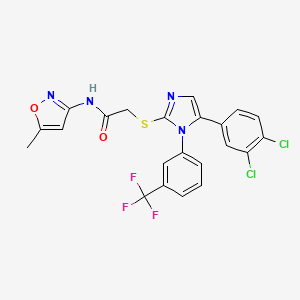
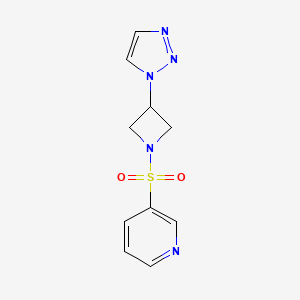
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2629474.png)

![N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2629476.png)
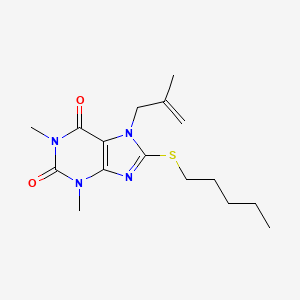
![2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
